(5E)-5-{[(3-aminophenyl)amino]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one
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Overview
Description
5-{[(3-Aminophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with the molecular formula C11H10N4O2S. This compound is known for its unique structure, which includes a diazinane ring and a sulfanylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-Aminophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3-aminophenylamine with a suitable aldehyde or ketone to form the intermediate Schiff base. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{[(3-Aminophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
5-{[(3-Aminophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{[(3-Aminophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5(6)-Amino-1-(4-aminophenyl)-1,3,3-trimethylindane
- 2,4,6-Tri(4-aminophenyl)-1,3,5-triazine
Uniqueness
5-{[(3-Aminophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its specific structural features, such as the presence of both a diazinane ring and a sulfanylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H10N4O2S |
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Molecular Weight |
262.29 g/mol |
IUPAC Name |
5-[(3-aminophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10N4O2S/c12-6-2-1-3-7(4-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,12H2,(H3,14,15,16,17,18) |
InChI Key |
YWJGMEBFGUUOFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)N |
Origin of Product |
United States |
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